
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone typically involves multiple steps, including halogenation and hydroxylation reactions. Specific reagents and catalysts are used to achieve the desired substitutions and additions on the cyclopentanone ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are adjusted based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorocyclopentanone: Similar structure but lacks the difluoro and hydroxyl groups.
2,5-Difluorocyclopentanone: Contains difluoro groups but lacks the chlorodifluoromethyl and hydroxyl groups.
2,5-Dihydroxycyclopentanone: Contains hydroxyl groups but lacks the halogen atoms.
Uniqueness
2,5-Bis(2-chloro-2,2-difluoro-1-hydroxy-1-(chlorodifluoromethyl)ethyl)cyclopentanone is unique due to its combination of halogen and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
101932-16-5 |
|---|---|
Fórmula molecular |
C11H8Cl4F8O3 |
Peso molecular |
482.0 g/mol |
Nombre IUPAC |
2,5-bis(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one |
InChI |
InChI=1S/C11H8Cl4F8O3/c12-8(16,17)6(25,9(13,18)19)3-1-2-4(5(3)24)7(26,10(14,20)21)11(15,22)23/h3-4,25-26H,1-2H2 |
Clave InChI |
PLJLDBYXNJNTPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1C(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)
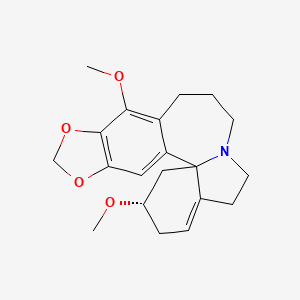
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)


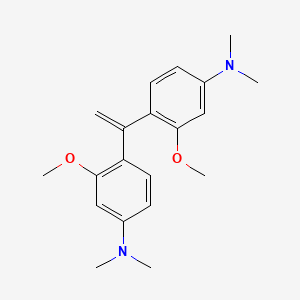
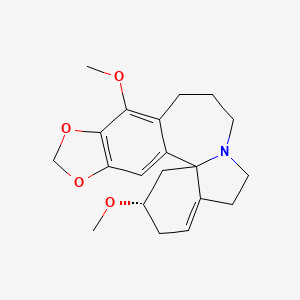
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)
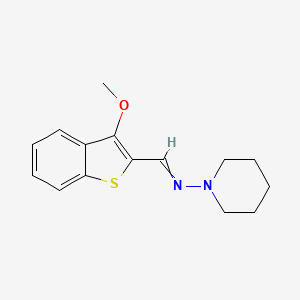
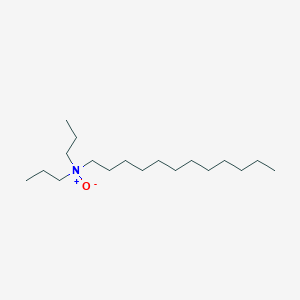
![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)
